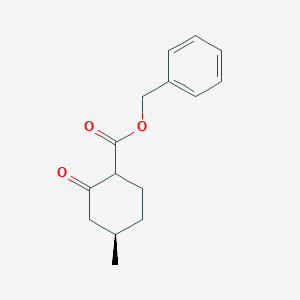![molecular formula C22H21N5 B12627311 3-{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 918481-90-0](/img/structure/B12627311.png)
3-{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a piperazine moiety and a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halobenzene and a phenylboronic acid.
Piperazine Introduction: The biphenyl group is then reacted with piperazine in the presence of a suitable base to form the biphenyl-piperazine intermediate.
Pyrazine Ring Formation: The final step involves the reaction of the biphenyl-piperazine intermediate with a pyrazine derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Oxidized derivatives of the piperazine moiety.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological receptors.
Medicine
Therapeutics: Research is ongoing into its potential use in treating neurological disorders due to its interaction with specific receptors in the brain.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group can enhance binding affinity to hydrophobic pockets, while the piperazine moiety can interact with polar or charged regions of the target. The pyrazine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyridine-2-carbonitrile
- 3-{4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyrimidine-2-carbonitrile
Uniqueness
The unique combination of the pyrazine ring, piperazine moiety, and biphenyl group in 3-{4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile provides distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
918481-90-0 |
|---|---|
Molecular Formula |
C22H21N5 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-[4-[(2-phenylphenyl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C22H21N5/c23-16-21-22(25-11-10-24-21)27-14-12-26(13-15-27)17-19-8-4-5-9-20(19)18-6-2-1-3-7-18/h1-11H,12-15,17H2 |
InChI Key |
XMSQTVBTHFPNON-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C3=CC=CC=C3)C4=NC=CN=C4C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12627231.png)
![(10R,11S,15R,16S)-13-(2-chlorophenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12627246.png)
![N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2H-benzimidazol-2-yl]ethenyl]-N-methylaniline;hydroiodide](/img/structure/B12627251.png)
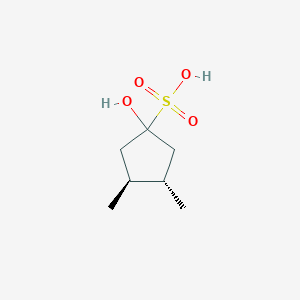
![Tert-butyl 2-(aminomethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate hydrochloride](/img/structure/B12627267.png)
![(1S,11S,12R,16S)-11-benzoyl-14-[4-chloro-3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627277.png)
![7-Bromo-1-(3-ethoxy-propyl)-2-methyl-5-(2-naphthalen-2-yl-2-oxo-ethyl)-1H-imidazo[4,5-c]pyridin-5-ium](/img/structure/B12627285.png)
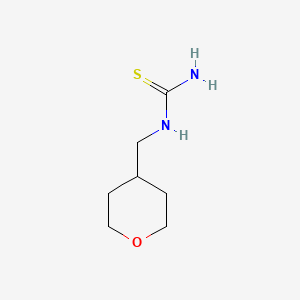
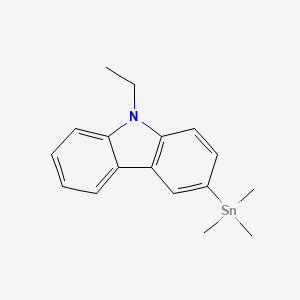
![1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole](/img/structure/B12627295.png)
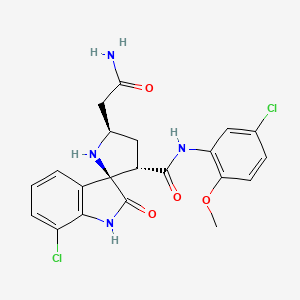
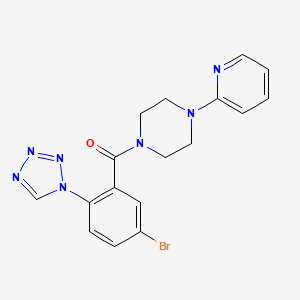
![(2S)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine](/img/structure/B12627314.png)
